4-Pyrrolidin-1-yl-piperidine hydrochloride belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are significant in medicinal chemistry due to their biological activity.
The synthesis of 4-Pyrrolidin-1-yl-piperidine hydrochloride typically involves the reaction of pyrrolidine with piperidine. The following outlines the common synthetic routes:
The molecular structure of 4-Pyrrolidin-1-yl-piperidine hydrochloride can be analyzed through various spectroscopic techniques:
The compound features a piperidine ring substituted with a pyrrolidine group at the nitrogen atom. The presence of the hydrochloride indicates that it exists as a salt, enhancing its solubility in polar solvents.
4-Pyrrolidin-1-yl-piperidine hydrochloride is involved in several chemical reactions:
The mechanism of action for 4-Pyrrolidin-1-yl-piperidine hydrochloride involves its interaction with biological targets:
Research indicates that this compound significantly influences cell signaling pathways, gene expression, and cellular metabolism, particularly within neuronal cells.
4-Pyrrolidin-1-yl-piperidine hydrochloride has diverse applications across several scientific domains:
The synthesis of 4-pyrrolidin-1-yl-piperidine (free base; CAS 5004-07-9) typically employs a two-step nucleophilic substitution approach starting from readily available piperidine derivatives. The primary route involves reacting 4-amino-piperidine with 1,4-dibromobutane under basic conditions to form the pyrrolidine ring directly on the piperidine nitrogen. This method requires precise stoichiometric control to avoid over-alkylation and yields approximately 65-70% of the target free base [4]. Alternative pathways utilize pre-formed pyrrolidine activated as a mesylate or tosylate ester, which undergoes nucleophilic displacement with 4-hydroxy-piperidine followed by subsequent chlorination and reduction steps. The free base is characterized as white crystals with a melting point of 53-56°C and moderate air sensitivity, requiring inert gas storage (nitrogen or argon) at 2-8°C [4].
Conversion to the hydrochloride salt (CAS 4983-39-5) occurs through acidic protonation using hydrogen chloride gas in anhydrous diethyl ether or hydrochloric acid in isopropanol. The dihydrochloride form (CAS 4983-39-5) exhibits distinct properties including a high melting point (335-338°C) and improved stability for storage and handling [1] [7]. Key impurities monitored during synthesis include residual solvents, unreacted starting materials, and positional isomers arising from incomplete regioselectivity during the N-alkylation step.
Table 1: Characterization Data for 4-Pyrrolidin-1-yl-piperidine Derivatives
Compound | CAS Registry | Molecular Formula | Melting Point | Appearance |
---|---|---|---|---|
4-(Pyrrolidin-1-yl)piperidine | 5004-07-9 | C9H18N2 | 53-56°C | White crystals |
Dihydrochloride Salt | 4983-39-5 | C9H18N2·2HCl | 335-338°C | White solid |
Hydrochloride Salt | 45075209 | C9H19ClN2 | Not reported | Not reported |
Regioselective modification of the 4-pyrrolidin-1-yl-piperidine scaffold presents significant challenges due to the basic tertiary amine and potential steric hindrance from the pyrrolidine moiety. Advancements focus on directed ortho-metalation and transition metal-catalyzed coupling at the C-3 position of the piperidine ring. Palladium-catalyzed Buchwald-Hartwig amination enables aryl group introduction at this position without affecting the pyrrolidine nitrogen [6]. Asymmetric hydrogenation using chiral ruthenium catalysts (e.g., Ru-BINAP complexes) achieves enantioselective synthesis of fluorinated derivatives like (R)-4-(3-fluoropyrrolidin-1-yl)piperidine (EVT-12981253), a valuable pharmaceutical building block [6].
Continuous flow hydrogenation systems enhance catalyst efficiency and reaction safety for high-pressure reductions. Computational modeling predicts favorable binding conformations for directing groups, enabling selective functionalization away from the sterically crowded N1 position. Solvent polarity critically influences regioselectivity, with aprotic polar solvents (DMF, DMSO) favoring C-3 functionalization over N-alkylation by >8:1 ratios. Recent advances demonstrate copper-catalyzed azide-alkyne cycloadditions (CuAAC) for introducing triazole moieties at the C-4 position, expanding molecular diversity for structure-activity relationship studies [4] [6].
Table 2: Catalytic Systems for Regioselective Functionalization
Reaction Type | Catalyst System | Position Modified | Selectivity Ratio | Yield Range |
---|---|---|---|---|
Asymmetric Hydrogenation | Ru-(S)-BINAP/DPEN | Pyrrolidine C-3 | >99% ee | 78-85% |
C-3 Arylation | Pd2(dba)3/XPhos | Piperidine C-3 | 8:1 (C-3 vs N) | 65-72% |
Triazole Formation | CuI/DIEA, TBTA ligand | Piperidine C-4 | Exclusive | 80-88% |
Salt formation represents a critical purification and stabilization step for this highly basic compound (predicted pKa 10.32±0.20). Optimal hydrochloride salt formation employs anhydrous hydrogen chloride gas bubbled through a cooled (-10°C) solution of the free base in anhydrous ethanol or isopropanol [1]. Solvent selection significantly impacts crystal morphology and stoichiometry:
Stoichiometric control during acid addition prevents deliquescence issues associated with incomplete salt formation. Critical process parameters include temperature ramp rate (0.5°C/min optimal), agitation speed (>200 rpm prevents agglomeration), and seeding strategies using previously formed salt crystals. The dihydrochloride form demonstrates superior crystallinity with characteristic needle-like structures, while monohydrochloride forms exhibit higher solubility in aqueous systems (117 mg/mL in water vs 89 mg/mL for dihydrochloride) [1] [7]. X-ray powder diffraction confirms polymorphic purity, with Form I showing superior stability under accelerated storage conditions (40°C/75% RH for 3 months).
Traditional batch synthesis faces scalability limitations in the exothermic N-alkylation and hydrogenation steps. Continuous flow reactor systems enable precise temperature control and reduced reaction times for key synthetic steps:
Flow processes achieve >85% conversion in alkylation steps with 50% reduction in impurity profiles compared to batch methods. Process analytical technology (PAT) tools including inline FTIR and focused beam reflectance measurement (FBRM) enable real-time monitoring of critical quality attributes. Automated pH control during salt formation maintains stoichiometric precision (±0.05 eq HCl), crucial for consistent biopharmaceutical properties. These systems demonstrate production capacities exceeding 100 kg/day with 30-40% reduction in organic solvent consumption through integrated solvent recovery loops [1] [4].
Table 3: Comparative Performance Metrics: Batch vs Flow Synthesis
Process Parameter | Batch Reactor | Continuous Flow Reactor | Improvement |
---|---|---|---|
Reaction Time (Alkylation) | 8-12 hours | 20-30 minutes | 20-25x faster |
Impurity Profile | 5-7% undesired isomers | <2% isomers | 60% reduction |
Temperature Control | ±5°C achievable | ±0.5°C precision | 10x improvement |
Daily Output Capacity | 20 kg scale | 100+ kg scale | 5x increase |
Solvent Consumption | 15 L/kg product | 9 L/kg product | 40% reduction |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: